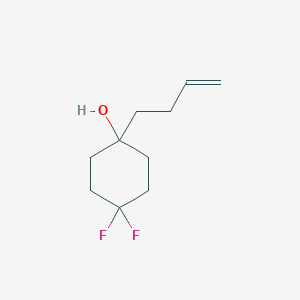

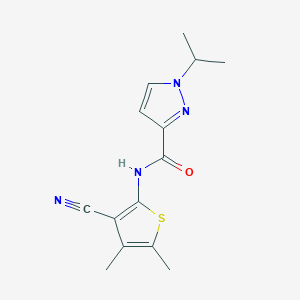

![molecular formula C25H22N6O3S B2368154 2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-methoxyphenyl)acetamide CAS No. 902881-65-6](/img/structure/B2368154.png)

2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with indole structures are prevalent in many pharmaceuticals and exhibit a wide range of biological activities . They are often synthesized through reactions involving tryptamine, a naturally occurring biogenic amine .

Synthesis Analysis

The synthesis of indole derivatives often involves coupling reactions between amines and carboxylic acids . A common method for amide synthesis is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling .Molecular Structure Analysis

The molecular structure of indole derivatives is typically analyzed using various spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse and depend on the specific compound. For example, some indole derivatives have been investigated for DNA cleaving activity .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be analyzed using various techniques. For instance, fluorescence quantum yield and thermal stability are often evaluated .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has shown that derivatives of indol-3-yl acetamide exhibit significant antimicrobial properties. For instance, a study synthesized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, revealing promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015). Another research effort synthesized benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, which demonstrated potent antimicrobial activity against several bacteria and fungi, along with notable antioxidant properties (Naraboli & Biradar, 2017).

Anticancer and Cytotoxic Activities

Compounds related to 2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-methoxyphenyl)acetamide have been studied for their anticancer potential. A 2019 study synthesized N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide compounds, which exhibited cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines (Nguyen et al., 2019).

Antiallergic Potential

Research has also explored the antiallergic potential of compounds similar to 2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-methoxyphenyl)acetamide. A study focused on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, finding significant antiallergic effects. One compound, in particular, demonstrated potent inhibitory activity against ovalbumin-induced histamine release and interleukin production, indicating its potential as an antiallergic agent (Menciu et al., 1999).

Learning and Memory Facilitation

Another interesting application is in the realm of cognitive enhancement. A study investigated the effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on learning and memory facilitation in mice. The research indicated that these compounds, structurally related to 2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-methoxyphenyl)acetamide, could significantly enhance learning and memory capabilities in animal models (Li Ming-zhu, 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-[2-(1H-indol-3-yl)ethyl]-4-oxopteridin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O3S/c1-34-20-9-5-4-8-19(20)29-21(32)15-35-25-30-23-22(26-11-12-27-23)24(33)31(25)13-10-16-14-28-18-7-3-2-6-17(16)18/h2-9,11-12,14,28H,10,13,15H2,1H3,(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCCLVAGSQTHLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CNC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

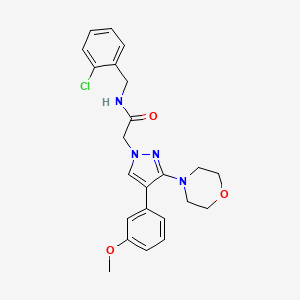

![Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone](/img/structure/B2368075.png)

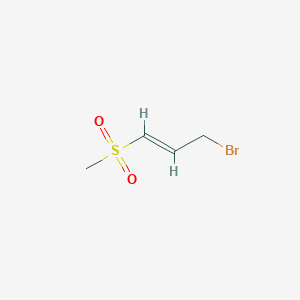

![3'-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2368080.png)

![[5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2368082.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2368084.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2368086.png)

![N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2368093.png)